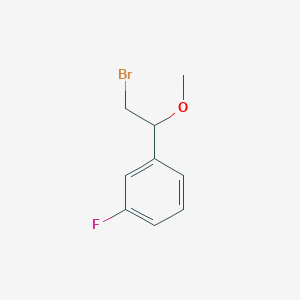

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-(2-bromo-1-methoxyethyl)-3-fluorobenzene |

InChI |

InChI=1S/C9H10BrFO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |

InChI Key |

FATSTUKEICZAQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CBr)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Strategies and Reaction Pathway Elucidation for 1 2 Bromo 1 Methoxyethyl 3 Fluorobenzene

Retrosynthetic Analysis for the Aryl-Ether and Bromo-Methoxyethyl Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene, two primary disconnections guide the synthetic strategy.

The first key disconnection is at the C-O ether bond, separating the 3-fluorophenyl moiety from the bromo-methoxyethyl side chain. This approach suggests a coupling reaction between a 3-fluorophenyl precursor (such as 3-fluorophenol (B1196323) or a 1-halo-3-fluorobenzene derivative) and a suitable partner containing the bromo-methoxyethyl group.

A second strategic disconnection can be made within the side chain itself, specifically at the C-Br bond or the C-O bond. This implies attaching a simpler side chain to the 3-fluorophenyl ring first, followed by functional group interconversion to install the methoxy (B1213986) and bromo substituents. For instance, this could involve starting with a precursor like 3-fluorostyrene (B1329300) oxide, which can be opened to introduce the oxygen functionality, followed by conversion of a hydroxyl group to a bromide.

These disconnections lead to several plausible forward synthetic routes, primarily revolving around two main phases: the formation of the 3-fluorophenyl-ether linkage and the construction or introduction of the bromo-methoxyethyl side chain.

Approaches to Constructing the 3-Fluorophenyl-Ether Linkage

The formation of aryl ethers is a well-established transformation in organic synthesis, with several powerful methods available. The choice of method often depends on the specific substrates, desired reaction conditions, and functional group tolerance.

Palladium-Catalyzed C-O Cross-Coupling Reactions (e.g., Buchwald-Hartwig type, modified Ullmann)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, including the C-O bonds of aryl ethers. nih.gov The Buchwald-Hartwig amination protocol has been successfully adapted for etherification. wikipedia.org This approach typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

For the synthesis of the target molecule, this would involve coupling an aryl halide like 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene with 1-bromo-2-methoxyethanol. The success of these couplings often relies on the use of sterically hindered and electron-rich phosphine ligands that facilitate the crucial C-O reductive elimination step from the palladium(II) intermediate. nih.gov

| Parameter | Description | Common Examples |

| Palladium Source | Precatalyst or in-situ generated Pd(0) | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Bulky, electron-rich phosphines | tBuBrettPhos, RuPhos, XPhos, BINAP, DPEPhos |

| Base | Non-nucleophilic inorganic or alkoxide bases | Cs₂CO₃, K₃PO₄, NaOt-Bu, K₂CO₃ |

| Solvent | Aprotic, non-polar, or polar solvents | Toluene, Dioxane, DMF |

| Temperature | Typically elevated | 80-120 °C |

A modified, ligand-free Ullmann-type reaction can also be achieved using palladium catalysis, although these methods are less common for C-O bond formation compared to the more robust Buchwald-Hartwig systems. documentsdelivered.com

Copper-Mediated Etherification Protocols

The Ullmann condensation is the classic method for forming diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol (B47542). wikipedia.org Traditional Ullmann reactions require harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org

Modern advancements have led to the development of milder, catalytic versions of the Ullmann ether synthesis. mdpi.com These protocols often employ soluble copper(I) salts (e.g., CuI) in the presence of a ligand and a base. organic-chemistry.orgunion.edu The use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, accelerates the catalytic cycle, allowing the reaction to proceed at lower temperatures (e.g., 80-120°C). nih.govnih.gov In this context, 3-fluorophenol could be coupled with a 1,2-disubstituted bromo-methoxy-ethane derivative. The key to success in these reactions is often the choice of base, with lithium tert-butoxide or cesium carbonate showing high efficacy. organic-chemistry.org

| Parameter | Description | Common Examples |

| Copper Source | Copper(I) or Copper(II) salts | CuI, CuBr, Cu₂O, Cu(OAc)₂ |

| Ligand | Nitrogen or oxygen-based chelating ligands | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |

| Base | Inorganic or alkoxide bases | K₂CO₃, Cs₂CO₃, K₃PO₄, LiOt-Bu |

| Solvent | High-boiling polar aprotic solvents | DMF, NMP, Pyridine, Toluene |

| Temperature | Moderate to high | 100-210 °C |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for forming C-O bonds. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. nih.gov For the SNAr reaction to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically a halogen). masterorganicchemistry.comnih.gov

In the case of a 3-fluoro-substituted precursor, such as 1,3-difluorobenzene (B1663923) or 1-bromo-3-fluorobenzene, the fluorine atom itself is not a sufficiently strong activating group to facilitate SNAr under mild conditions. beilstein-journals.org While fluorine is highly electronegative, its activating effect is modest compared to a nitro group. Therefore, this strategy would likely require forcing conditions (high temperatures and pressures) or a more highly activated substrate, such as 1-bromo-3-fluoro-5-nitrobenzene, with the nitro group being removed in a subsequent step.

Introduction of the Bromo-Methoxyethyl Side Chain

The bromo-methoxyethyl side chain can be introduced either as a complete unit via the C-O coupling methods described above or constructed sequentially on the aromatic ring. A plausible precursor for the latter approach is 3-fluorobenzaldehyde (B1666160). This could undergo a Grignard reaction with bromomethyl methyl ether (BOM-Br) or a related reagent, followed by oxidation state adjustments. A more direct route may involve the reaction of 3-fluorobenzaldehyde with a Wittig-type reagent to form an enol ether, which could then be subjected to hydrobromination.

Another powerful strategy involves the ring-opening of 3-fluorostyrene oxide. The epoxide can be opened with methanol (B129727) under acidic or basic conditions to regioselectively form 1-(3-fluorophenyl)-2-methoxyethanol. The resulting primary alcohol can then be converted into the corresponding bromide.

Strategies for Carbon-Bromine Bond Formation

The formation of the C-Br bond is a critical step if the side chain is constructed on the ring. The choice of brominating agent depends on the nature of the precursor.

From an Alcohol : If the precursor is 1-(3-fluorophenyl)-2-methoxyethanol, the primary hydroxyl group can be converted to a bromide using a variety of standard reagents. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is a mild and effective method. Alternatively, phosphorus tribromide (PBr₃) is a classic and potent reagent for this transformation.

From an Alkene : If a precursor such as 1-(1-methoxyvinyl)-3-fluorobenzene were synthesized, the C-Br bond could be formed via the electrophilic addition of hydrogen bromide (HBr). The regioselectivity of this addition would need to be carefully controlled to ensure the desired isomer is formed.

Radical Bromination : While less common for this specific transformation, radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could be considered if a suitable precursor with an activated C-H bond were available. libretexts.org However, this approach often suffers from a lack of selectivity.

Radical Halogenation at Benzylic/Side-Chain Positions (e.g., N-Bromosuccinimide (NBS) applications)

A common and effective method for introducing a bromine atom at the benzylic position is through free radical bromination. libretexts.org This strategy is particularly useful due to the enhanced stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. chemistrysteps.com The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) and the bromine radical (Br•), minimizing side reactions such as electrophilic addition to the aromatic ring. chadsprep.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.org The mechanism proceeds through a classic radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radical species. chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the precursor, 1-(1-methoxyethyl)-3-fluorobenzene, to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with trace HBr) to yield the final product and another bromine radical, which continues the chain. chadsprep.com

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position over other positions is high due to the lower bond dissociation energy of benzylic C-H bonds. libretexts.org

Table 1: Typical Conditions for Benzylic Bromination using NBS

| Reagent | Initiator | Solvent | Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride (CCl₄) | Reflux |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene (B151609) | Reflux |

Electrophilic Bromination of Alkenyl Intermediates

An alternative pathway to this compound involves the electrophilic addition to an alkenyl precursor, specifically 3-fluorostyrene. This reaction, a bromo-methoxylation, installs both the bromine atom and the methoxy group across the double bond in a single synthetic operation.

The mechanism is initiated by the attack of the alkene's π-bond on an electrophilic bromine source (e.g., Br₂ or NBS). This leads to the formation of a cyclic bromonium ion intermediate. Methanol, present in the reaction medium as a solvent or co-solvent, then acts as a nucleophile. The nucleophilic attack occurs at the more substituted carbon of the bromonium ion (the benzylic position) due to its greater ability to stabilize the developing positive charge in the transition state. This regioselective opening of the bromonium ion results in the formation of the desired β-bromo ether. researchgate.netmdpi.com This process is analogous to the well-known formation of bromohydrins when water is used as the nucleophile.

Table 2: Reagents for Electrophilic Bromo-methoxylation of 3-Fluorostyrene

| Bromine Source | Nucleophile | Solvent | Typical Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol | Methanol, Dichloromethane | Good yields, high regioselectivity |

| Bromine (Br₂) | Methanol | Methanol, Carbon tetrachloride | High conversion, potential for side reactions |

Methoxylation Strategies (e.g., nucleophilic addition of methanol or methoxide)

The methoxy group can be introduced either concurrently with bromination, as described above, or in a separate, dedicated step. This latter approach typically involves a nucleophilic substitution reaction.

A plausible precursor for this strategy is 1-(1-bromoethyl)-3-fluorobenzene, which can be synthesized by the benzylic bromination of 3-fluoroethylbenzene. This benzylic halide is highly susceptible to nucleophilic substitution. The reaction can proceed via two mechanistic pathways, SN1 or SN2, depending on the reaction conditions.

SN1 Mechanism: In a neutral or weakly basic solvent like methanol, the reaction likely proceeds through an SN1 pathway. The benzylic bromide dissociates to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by the methanol nucleophile. stackexchange.com

SN2 Mechanism: Using a strong nucleophile, such as sodium methoxide (B1231860) (CH₃ONa) in a polar aprotic solvent, favors an SN2 mechanism. The methoxide ion directly displaces the bromide ion in a single concerted step. quora.com

Another route involves the initial synthesis of 1-(3-fluorophenyl)ethanol, followed by etherification. This can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) and then treated with an electrophilic methyl source like methyl iodide.

Stereochemical Control in Synthetic Pathways for this compound

The benzylic carbon atom in this compound is a stereocenter. Therefore, non-stereoselective syntheses will produce a racemic mixture of (R) and (S) enantiomers. The synthesis of a single enantiomer requires the use of asymmetric synthesis techniques.

Chiral Auxiliaries and Asymmetric Catalysis in C-O and C-Br Bond Formation

Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones are a prominent class of such auxiliaries, widely used to control stereochemistry in alkylation and aldol (B89426) reactions. researchgate.netsantiago-lab.com

A potential enantioselective synthesis could begin with 3-fluorobenzoic acid. This is converted to an acyl chloride and then coupled with a chiral oxazolidinone, for example, (R)-4-benzyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a stereoselective reduction to furnish a chiral alcohol. After cleavage of the auxiliary, this alcohol can be converted into the target molecule through subsequent methylation and bromination steps, preserving the stereocenter established under the influence of the auxiliary. williams.edu

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. For the synthesis of the target compound, asymmetric catalysis could be applied to the direct bromomethoxylation of 3-fluorostyrene.

This transformation can be achieved using a chiral catalyst that coordinates with the electrophilic bromine source. This interaction creates a chiral environment, leading to a facial-selective attack on the alkene and the formation of an enantiomerically enriched bromonium ion. The subsequent nucleophilic attack by methanol proceeds with high stereocontrol. nih.govresearchgate.net Catalysts developed for similar halofunctionalizations include those based on cinchona alkaloids, chiral phosphoric acids, and chiral Lewis bases like bifunctional sulfides. rsc.orgnih.govbeilstein-journals.org

Diastereoselective and Enantioselective Synthesis Approaches

Diastereoselective Approaches

When a chiral auxiliary is used, the prochiral substrate is converted into a mixture of diastereomers. The steric bulk of the auxiliary effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face. wikipedia.org This results in the preferential formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary yields the product in an enantiomerically enriched form.

Enantioselective Approaches

Enantioselective catalysis represents the most direct method for preparing a specific enantiomer of this compound. The key step is the enantioselective bromofunctionalization of 3-fluorostyrene. The success of this approach hinges on the design of the chiral catalyst, which must effectively differentiate between the two prochiral faces of the alkene.

Table 3: Conceptual Approaches for Enantioselective Bromofunctionalization

| Catalyst Class | Proposed Mechanism of Enantioselection |

|---|---|

| Chiral Phosphoric Acids | Acts as a chiral counter-anion to the bromonium ion or activates the bromine source through hydrogen bonding, creating a chiral ion pair. nih.gov |

| Cinchona Alkaloid Derivatives | Lewis basic nitrogen atoms activate the bromine source (e.g., NBS), and the chiral scaffold directs the approach of the alkene. |

These methods provide a powerful toolkit for chemists to control the absolute stereochemistry of the target molecule, which is often crucial for its intended application.

Mechanistic Investigations and Reactivity Profiling of 1 2 Bromo 1 Methoxyethyl 3 Fluorobenzene

Reactivity of the Benzylic Bromine Atom

The carbon atom attached to both the benzene (B151609) ring and the bromine atom is known as the benzylic position. libretexts.org This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations and radicals through resonance. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions (SN1, SN2 mechanisms)

The benzylic bromide in 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is susceptible to nucleophilic substitution, where the bromine atom is replaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. quizlet.comleah4sci.com

The SN2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.comlibretexts.org This mechanism is favored by strong nucleophiles and polar aprotic solvents. youtube.com For the SN2 reaction to occur, the nucleophile must have unhindered access to the benzylic carbon. youtube.com

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a benzylic carbocation intermediate. leah4sci.comyoutube.com This intermediate is stabilized by resonance, with the positive charge delocalized into the benzene ring. libretexts.orgkhanacademy.org The presence of the benzene ring makes the formation of this carbocation more favorable than for typical alkyl halides. khanacademy.org In the second step, a weak nucleophile attacks the carbocation. leah4sci.com SN1 reactions are favored by weak nucleophiles and polar protic solvents, which help stabilize the carbocation intermediate. youtube.comlibretexts.org

| Property | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions (E1, E2 pathways)

Elimination reactions are often in competition with nucleophilic substitution and result in the formation of an alkene. leah4sci.com These reactions involve the removal of the bromine atom from the benzylic carbon and a hydrogen atom from an adjacent carbon.

The E2 (bimolecular elimination) mechanism is a single-step, concerted reaction where a strong base removes a proton from the carbon adjacent to the benzylic carbon, while simultaneously the C-Br bond breaks and a double bond is formed. libretexts.orgyoutube.com This pathway is favored by high concentrations of a strong, sterically hindered base. libretexts.orglibretexts.org The stereochemistry of the E2 reaction requires the hydrogen and the leaving group to be in an anti-periplanar conformation. youtube.com

The E1 (unimolecular elimination) mechanism proceeds in two steps and competes directly with the SN1 reaction. khanacademy.org It shares the same first step: the formation of a stable benzylic carbocation. libretexts.org In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. khanacademy.orgyoutube.com E1 reactions are favored by weak bases and polar protic solvents, conditions that also favor SN1. libretexts.org

| Parameter | E2 Mechanism | E1 Mechanism |

| Alkyl Halide | Tertiary > Secondary > Primary | Tertiary > Secondary |

| Base | High concentration of a strong base | Weak base required |

| Mechanism | 1-step | 2-step |

| Rate Law | rate = k[R-X][Base] | rate = k[R-X] |

| Solvent | Not as important, but polar aprotic is common | Polar protic |

Radical Reactions and their Pathways

The benzylic C-H bond is weaker than typical sp³ C-H bonds because the homolytic cleavage of this bond results in a resonance-stabilized benzylic radical. libretexts.org While this compound is already brominated, understanding radical pathways is key to its synthesis and potential side reactions. The formation of such compounds often involves radical bromination of an alkylbenzene precursor using reagents like N-bromosuccinimide (NBS) with light or a radical initiator. libretexts.orgchemistrysteps.comcsbsju.edu

The mechanism proceeds through a radical chain reaction:

Initiation: A radical initiator (like light or AIBN) generates a small amount of bromine radicals (Br•). chemistrysteps.comcsbsju.edu

Propagation: A bromine radical abstracts a benzylic hydrogen atom from the alkylbenzene, forming HBr and a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a bromine source (like Br₂ generated from NBS and HBr) to form the benzylic bromide and a new bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

Termination: The reaction stops when radicals combine with each other.

The stability of the benzylic radical intermediate is the primary reason for the high selectivity of reactions at this position. libretexts.orgcsbsju.edu

Reactivity of the Ether Linkage

The molecule contains an aryl alkyl ether group, where a methoxy (B1213986) group is attached to the benzylic carbon. The C-O bond of an ether is generally stable, but it can be cleaved under specific, typically harsh, conditions. libretexts.org

Cleavage Reactions of Aryl Alkyl Ethers

Ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction involves the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). libretexts.org

For an aryl alkyl ether, the cleavage typically occurs in a way that the alkyl-oxygen bond is broken, yielding a phenol (B47542) and an alkyl halide. libretexts.org This is because the bond between the sp²-hybridized carbon of the aromatic ring and the oxygen is stronger than the bond between the sp³-hybridized alkyl carbon and the oxygen. Furthermore, nucleophilic attack on an aromatic ring carbon is disfavored. libretexts.org

However, in this compound, the ether is benzylic. Cleavage of ethers with tertiary, benzylic, or allylic groups can proceed via an SN1 mechanism due to the formation of a stable carbocation. libretexts.orglibretexts.org In this case, after protonation of the ether oxygen, the C-O bond could break to form a stable benzylic carbocation, which would then be attacked by the bromide ion. The other product would be methanol (B129727).

Intermolecular Interactions Involving the Ether Oxygen (e.g., Halogen Bonding)

The ether oxygen atom possesses lone pairs of electrons, making it a Lewis base and a nucleophilic center. This allows it to participate in various noncovalent intermolecular interactions, including halogen bonding. nih.gov

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair of an ether oxygen. wikipedia.orgacs.org The strength of the halogen bond generally follows the trend I > Br > Cl > F. acs.orgijres.org The bromine atom in one molecule of this compound could potentially form a halogen bond with the ether oxygen of another molecule. nih.gov Even fluorine, when bonded to an electron-withdrawing group, can act as a halogen bond donor, although it is the weakest among halogens. researchgate.net These interactions can influence the compound's physical properties, such as its crystal packing and boiling point. nih.gov

Reactivity of the Fluorine on the Aromatic Ring

The fluorine atom at the C3 position of the benzene ring significantly influences the molecule's reactivity. Its high electronegativity and ability to participate in resonance donation create a nuanced electronic environment on the aromatic ring.

The fluorine atom is generally considered a deactivating group in the context of electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. However, fluorine is unique among the halogens in that its deactivating effect is less pronounced. This is attributed to a competing electron-donating resonance effect (+R) where one of its lone pairs of electrons can be delocalized into the aromatic π-system.

This interplay between the strong inductive withdrawal and a moderate resonance donation leads to what is often described as anomalous reactivity for fluorobenzene (B45895), where the rate of reaction can be comparable to that of benzene for certain electrophiles. researchgate.net In the case of this compound, the fluorine atom will direct incoming electrophiles to the ortho and para positions relative to itself. The primary positions for electrophilic attack would therefore be C2, C4, and C6.

The table below summarizes the expected directing effects of the fluorine substituent.

| Position | Electronic Effect of Fluorine | Predicted Reactivity |

| C2 (ortho) | Inductive withdrawal, Resonance donation | Moderately deactivated |

| C4 (para) | Inductive withdrawal, Resonance donation | Moderately deactivated |

| C6 (ortho) | Inductive withdrawal, Resonance donation | Moderately deactivated |

| C5 (meta) | Inductive withdrawal | Strongly deactivated |

It is important to note that the 1-(2-bromo-1-methoxyethyl) substituent will also exert its own directing effects, which will be discussed in section 3.4.

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is typically only feasible when the aromatic ring is substituted with one or more strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). byjus.com Common activating groups for SNAr include nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups.

The fluorine atom, while being a good leaving group in SNAr reactions due to the polarity of the C-F bond, is not in itself a strong activating group for this reaction. youtube.com For this compound, the absence of potent electron-withdrawing groups on the aromatic ring suggests that the potential for SNAr at the carbon bearing the fluorine is low under standard conditions. For SNAr to occur, harsh reaction conditions or the presence of a very strong nucleophile would likely be necessary. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon attached to the fluorine, forming a resonance-stabilized anionic intermediate, followed by the departure of the fluoride (B91410) ion.

Interplay of Substituents and their Cooperative/Antagonistic Effects on Reactivity

Let's analyze the directing effects of both substituents:

Fluorine (at C3): As an ortho, para-director, it directs incoming electrophiles to positions C2, C4, and C6.

1-(2-Bromo-1-methoxyethyl) (at C1): As an ortho, para-director (assuming the +R effect of the methoxy group is significant), it directs incoming electrophiles to positions C2, C4, and C6.

In this case, the directing effects of the fluorine and the 1-(2-bromo-1-methoxyethyl) group are cooperative . Both substituents favor electrophilic attack at the C2, C4, and C6 positions.

The following table summarizes the cooperative directing effects:

| Position of Attack | Directed by Fluorine (at C3) | Directed by 1-(2-Bromo-1-methoxyethyl) (at C1) | Overall Effect |

| C2 | ortho | ortho | Reinforced |

| C4 | para | para | Reinforced |

| C6 | ortho | ortho | Reinforced |

Steric hindrance will also play a role in determining the final product distribution. The C2 and C6 positions are flanked by the two existing substituents, which may sterically hinder the approach of the electrophile. Therefore, it is plausible that the C4 position will be the most favored site for electrophilic aromatic substitution due to a combination of electronic activation from both groups and lower steric hindrance compared to the ortho positions.

Reaction Kinetics and Thermodynamic Studies of Transformations

For an electrophilic aromatic substitution reaction, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion). The stability of this intermediate directly influences the activation energy and thus the reaction rate.

The presence of the fluorine atom, with its strong -I effect, is expected to increase the activation energy for EAS compared to a non-fluorinated analogue, thus slowing down the reaction. Conversely, the +R effect of the methoxy group within the 1-(2-bromo-1-methoxyethyl) substituent would help to stabilize the positive charge in the sigma complex, particularly when the attack is at the ortho or para positions, thereby lowering the activation energy and increasing the reaction rate. The net effect on the kinetics will be a balance of these opposing electronic influences.

A hypothetical reaction coordinate diagram for the electrophilic substitution at the C4 position is presented below.

Hypothetical Reaction Coordinate Diagram for EAS (A qualitative representation)

ReactantsTransition State 1IntermediateTransition State 2ProductsFurther experimental studies, such as Hammett plot analysis for a series of related substituted compounds, would be necessary to quantify the electronic effects of the 1-(2-bromo-1-methoxyethyl) group and to make more precise predictions about the reaction kinetics and thermodynamics.

Advanced Spectroscopic Characterization in Research of 1 2 Bromo 1 Methoxyethyl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. rsc.orgnih.gov For 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for a complete structural assignment. magritek.commagritek.com

¹H NMR: The proton NMR spectrum would be divided into two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 2.5-5.0 ppm). The 3-fluorophenyl group would give rise to complex multiplets in the aromatic region due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic portion, the -CH(OCH₃)CH₂Br group, would show distinct signals. The methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet, while the two diastereotopic protons of the -CH₂Br group would present as a complex multiplet (an ABX system) coupled to the adjacent chiral proton. The benzylic proton (-CH) would also be a multiplet due to coupling with the -CH₂Br protons and potentially long-range coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The aromatic region would display signals for the six carbons of the fluorobenzene (B45895) ring. The carbon directly bonded to fluorine would show a large coupling constant (¹JCF). magritek.com The aliphatic region would contain signals for the methoxy carbon (-OCH₃), the carbon bearing the bromine (-CH₂Br), and the benzylic carbon (-CH). DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. nih.gov It would likely show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift would be indicative of the electronic environment, and the signal's multiplicity would arise from couplings to the neighboring aromatic protons (typically ³JHF and ⁴JHF). magritek.combeilstein-journals.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 6.90 - 7.40 | m | JHH, JHF |

| ¹H (-CH) | 4.30 - 4.50 | dd | JHH |

| ¹H (-CH₂) | 3.50 - 3.70 | m (ABX) | JHH, Jgem |

| ¹H (-OCH₃) | 3.30 - 3.40 | s | - |

| ¹³C (Aromatic, C-F) | 161 - 164 | d | ¹JCF ≈ 245 |

| ¹³C (Aromatic) | 110 - 145 | s, d | JCF |

| ¹³C (-CH) | 80 - 85 | s | - |

| ¹³C (-OCH₃) | 55 - 60 | s | - |

| ¹³C (-CH₂) | 35 - 40 | s | - |

| ¹⁹F | -110 to -115 | m | JHF |

Note: This is a hypothetical data table for illustrative purposes.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. sdsu.edu It would confirm the connectivity within the aliphatic -CH-CH₂- fragment and help assign the complex splitting patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). sdsu.eduyoutube.com It would be used to definitively assign the ¹³C signals for the methoxy group, the CH₂Br group, the benzylic CH, and each protonated carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically ²JCH and ³JCH). sdsu.eduyoutube.com It is critical for piecing together the entire molecule. For instance, correlations would be expected from the methoxy protons to the benzylic carbon, and from the benzylic proton to carbons within the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net NOESY could help determine the relative orientation of the substituents on the ethyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. materialsciencejournal.orgnih.gov

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic ring and aliphatic chain, C-O stretching from the ether linkage, and C-F and C-Br stretching. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum. irphouse.com The C-Br stretch might also be more clearly observed in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR) |

| C-O Stretch (Ether) | 1080 - 1150 | 1080 - 1150 | Strong (IR) |

| C-Br Stretch | 550 - 650 | 550 - 650 | Medium (Raman) |

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₉H₁₀BrFO) with high precision (typically to four or five decimal places). mdpi.comub.edu This allows for the unambiguous determination of the molecular formula. A key feature would be the isotopic pattern of the molecular ion peak [M]⁺, which would show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the presence of the bromine atom with its two stable isotopes, ⁷⁹Br and ⁸¹Br. nist.govsigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to study its breakdown pathways. researchgate.net This provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion.

Loss of a methoxy radical (•OCH₃): This is another common fragmentation pathway for ethers.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon would result in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for ethers.

By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Fluorobenzene |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily involves the excitation of π electrons in the benzene ring to higher energy π* orbitals. The benzene chromophore exhibits characteristic absorption bands that are sensitive to the nature and position of substituents on the ring. spcmc.ac.inup.ac.za

The electronic spectrum of unsubstituted benzene in a non-polar solvent typically shows a strong primary absorption band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in The presence of substituents on the benzene ring can cause shifts in the position (λmax) and intensity (εmax) of these absorption bands. These shifts are categorized as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

In the case of this compound, three substituents are present on the aromatic ring: a fluorine atom, a bromine atom, and a 1-(2-bromo-1-methoxyethyl) group.

Fluorine and Bromine Substituents: Halogens are generally considered auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. Both fluorine and bromine are ortho-, para-directing groups in electrophilic aromatic substitution, possessing both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). The +R effect, which involves the donation of lone pair electrons to the π system of the ring, tends to cause a bathochromic shift. For meta-disubstituted benzenes, the observed shift is often approximately the sum of the shifts caused by the individual groups. spcmc.ac.in

1-(2-Bromo-1-methoxyethyl) Substituent: This alkyl ether group is generally considered to be a weak auxochrome. The alkyl portion of the substituent can cause a small bathochromic shift due to hyperconjugation. spcmc.ac.in The methoxy group, with its lone pair of electrons on the oxygen atom, can participate in resonance with the benzene ring, leading to a more significant bathochromic shift.

Considering the combined effects of these substituents in a meta-arrangement, it is anticipated that the B-band of this compound will exhibit a bathochromic shift compared to unsubstituted benzene. The fine vibrational structure of the B-band is also likely to be diminished or absent, a common effect of substitution on the benzene ring.

Table 1: Estimated UV-Visible Absorption Data for this compound

| Transition | Expected λmax (nm) | Expected Effect of Substituents |

| π → π* (E-band) | ~210 - 220 | Bathochromic shift |

| π → π* (B-band) | ~260 - 275 | Bathochromic shift with loss of fine structure |

Note: The values presented in this table are estimations based on the analysis of substituent effects on the benzene chromophore and are not derived from direct experimental measurement of the target compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While a crystal structure for this compound has not been reported, we can predict some of its key structural features based on the known structures of similar halogenated aromatic compounds. The analysis of a suitable single crystal of this compound would yield a detailed molecular model.

The expected molecular structure would feature a planar hexagonal benzene ring. The bond lengths and angles within the ring would be slightly distorted from the ideal geometry of unsubstituted benzene due to the electronic effects of the substituents. docbrown.info The carbon-fluorine and carbon-bromine bond lengths are expected to be within the typical ranges observed for aryl halides. The 1-(2-bromo-1-methoxyethyl) side chain will adopt a specific conformation to minimize steric hindrance.

In the solid state, the molecules would pack in a regular, repeating three-dimensional lattice. The nature of the intermolecular interactions would be governed by a combination of forces:

Dipole-Dipole Interactions: The presence of polar C-F and C-Br bonds will introduce dipole moments, leading to electrostatic interactions that influence the crystal packing.

Halogen Bonding: It is possible that the bromine atom could participate in halogen bonding, a noncovalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined by diffraction analysis |

| Molecular Conformation | Planar benzene ring with a specific side chain rotamer |

| Key Intermolecular Forces | Van der Waals interactions, Dipole-dipole forces, Potential for halogen bonding |

Note: The information in this table represents a theoretical prediction of the crystallographic properties of this compound, pending experimental verification.

Computational Chemistry and Theoretical Modeling of 1 2 Bromo 1 Methoxyethyl 3 Fluorobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior.

Density Functional Theory (DFT) Studies of Conformations and IsomersDue to the presence of two chiral centers and rotatable single bonds, 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene can exist in various conformations and as different stereoisomers (diastereomers and enantiomers). Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying such systems.

A typical DFT study would involve:

Conformational Search: Systematically rotating the bonds of the ethyl chain to identify all possible low-energy conformations (rotamers).

Geometry Optimization: Calculating the precise bond lengths, bond angles, and dihedral angles for each conformation to find its minimum energy structure.

Energy Calculations: Determining the relative energies of the different conformations and isomers to predict which are the most stable and likely to be observed.

The results of such a study would typically be presented in a table, comparing the relative energies (often in kcal/mol or kJ/mol) of the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

| Conformer/Isomer | Relative Energy (kcal/mol) |

|---|---|

| (1R,2R)-Conformer A | 0.00 (most stable) |

| (1R,2R)-Conformer B | +1.2 |

| (1S,2S)-Conformer A | 0.00 |

| (1S,2S)-Conformer B | +1.2 |

| (1R,2S)-Conformer C | +2.5 |

| (1R,2S)-Conformer D | +3.1 |

| (1S,2R)-Conformer C | +2.5 |

| (1S,2R)-Conformer D | +3.1 |

Note: This table is illustrative and not based on actual research data.

Ab Initio Methods for Electronic PropertiesAb initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often used for high-accuracy calculations of electronic properties. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), could be used to calculate:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand sites of nucleophilicity and electrophilicity.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical modeling can elucidate the step-by-step pathways of chemical reactions, helping to predict products and understand reaction rates.

Energy Profiles for Key Synthetic Steps and TransformationsFor a molecule like this compound, computational chemists could model potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions. This involves:

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

Constructing Reaction Energy Profiles: Plotting the energy of the system as it progresses from reactants to products, showing all intermediates and transition states.

Spectroscopic Property Predictions

Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing a compound. By calculating the vibrational frequencies, nuclear magnetic shielding tensors, and electronic transitions, one can generate theoretical spectra to compare with experimental data.

Infrared (IR) Spectroscopy: Calculations can predict the frequencies and intensities of vibrational modes (e.g., C-H stretching, C=C bending), aiding in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. This is particularly useful for assigning peaks in complex spectra and for distinguishing between different isomers.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br) | 45-55 ppm |

| ¹H NMR | Chemical Shift (CH-O) | 4.0-4.5 ppm |

| ¹⁹F NMR | Chemical Shift | -110 to -115 ppm |

| IR | Vibrational Frequency (C-Br stretch) | 550-650 cm⁻¹ |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR chemical shifts and coupling constants for this compound would involve quantum mechanical calculations. Density Functional Theory (DFT) is a common method used for this purpose. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Different functionals and basis sets can be employed in DFT calculations, which can influence the accuracy of the predicted NMR parameters. For fluorine-containing compounds, specialized basis sets may be necessary for accurate ¹⁹F NMR predictions. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the results to better match experimental data.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical Infrared (IR) and Raman spectra for this compound can be simulated using computational methods. This process generally includes:

Frequency Calculation: After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions.

Vibrational Modes: The results yield the harmonic vibrational frequencies and the corresponding normal modes, which describe the atomic motions for each vibration.

Intensity and Activity Calculation: IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman activities are determined from changes in the polarizability.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. A hypothetical data table of predicted vibrational frequencies might distinguish between different types of vibrations, such as stretching, bending, and torsional modes.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. This powerful technique provides insights into:

Conformational Analysis: The molecule possesses rotational freedom around several single bonds, leading to various possible conformations. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model the specific interactions between the solute (this compound) and the solvent. This allows for the study of how the solvent influences the conformational preferences and dynamics of the molecule.

The results of MD simulations can provide a more realistic picture of the molecule's behavior in solution compared to static, gas-phase calculations.

Without specific published research on this compound, any data presented would be purely hypothetical and based on the general application of these computational techniques.

Advanced Analytical Techniques for Research on 1 2 Bromo 1 Methoxyethyl 3 Fluorobenzene

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatography coupled with mass spectrometry is an indispensable tool for the analysis of 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene, offering unparalleled sensitivity and specificity for both purity determination and the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification.

The purity of a sample can be assessed by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. For instance, a high-purity sample would exhibit a dominant peak corresponding to the target compound with minimal signals from impurities.

Illustrative GC-MS Data:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Retention Time | ~12.5 min |

| Key Mass Fragments (m/z) | 232/234 (M+), 187/189, 157, 109 |

Note: This data is illustrative and based on typical parameters for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or degradation products that may not be amenable to GC, LC-MS is the preferred method. nih.gov Reversed-phase HPLC is commonly used to separate the components of a mixture before they are introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for such analyses. LC-MS/MS, a tandem mass spectrometry technique, can provide even greater selectivity and structural information, which is particularly useful for identifying unknown impurities in a sample matrix. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds and for the separation of stereoisomers. phenomenex.com

Purity Assessment: A standard HPLC method for purity analysis of this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Chiral Separations: Since this compound possesses a chiral center at the carbon atom bonded to the methoxy (B1213986) group and the bromoethyl group, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for resolving enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds. The separation is typically carried out in normal-phase or polar-organic mode.

Illustrative Chiral HPLC Data:

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | ~8.2 min |

| Retention Time (Enantiomer 2) | ~9.5 min |

| Resolution (Rs) | > 1.5 |

Note: This data is illustrative and based on typical parameters for the chiral separation of similar aromatic compounds.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) with a flame ionization detector (FID) is a robust and reliable technique for monitoring the presence of volatile organic impurities in samples of this compound. thermofisher.comispub.com These impurities could be residual solvents from the synthesis process or by-products from the reaction. Headspace GC is a particularly useful variation for analyzing trace levels of highly volatile compounds without injecting the non-volatile matrix onto the column. shimadzu.com

The method involves separating the volatile components on a capillary column and detecting them with an FID, which provides a response proportional to the mass of carbon in the analyte. Quantification is typically performed using an internal or external standard method.

Typical Volatile Impurities Monitored:

| Impurity | Potential Origin | Typical GC Retention Time Range (min) |

| Dichloromethane | Reaction solvent | 2-4 |

| Toluene | Reaction solvent | 6-8 |

| Diethyl ether | Extraction solvent | 1-3 |

| Unreacted starting materials | Incomplete reaction | Varies |

Note: Retention times are highly dependent on the specific GC conditions and column used.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this involves the combustion of a small, precisely weighed sample to convert carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Halogens like bromine and fluorine require specific analytical procedures. The amounts of the combustion products are measured, and from these, the elemental composition is calculated.

The primary goal of elemental analysis is to verify that the empirical formula of the synthesized compound matches the theoretical formula (C₉H₁₀BrFO). A close agreement between the experimentally found values and the calculated values provides strong evidence for the compound's identity and purity. Generally, a deviation of ±0.4% is considered acceptable. nih.gov

Theoretical vs. Experimental Elemental Analysis Data:

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

| Carbon (C) | 46.37% | 46.25% |

| Hydrogen (H) | 4.32% | 4.35% |

| Bromine (Br) | 34.28% | 34.15% |

| Fluorine (F) | 8.15% | 8.20% |

| Oxygen (O) | 6.86% | 6.95% |

Note: Experimental values are illustrative examples of what would be considered an acceptable result.

Future Research Trajectories and Academic Applications of 1 2 Bromo 1 Methoxyethyl 3 Fluorobenzene

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene and its analogs. While traditional methods may rely on harsh halogenating agents and stoichiometric reagents, modern synthetic chemistry is increasingly moving towards more sustainable practices.

Key areas of investigation could include:

Catalytic Asymmetric Synthesis: The chiral center at the carbon bearing the methoxy (B1213986) group presents an opportunity for the development of catalytic asymmetric syntheses. This would allow for the selective production of a single enantiomer, which is often crucial for biological applications. Methodologies employing chiral catalysts, such as organocatalysts or transition metal complexes, could be explored to achieve high enantioselectivity.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. The application of flow microreactors could enable the precise control of reaction parameters for the synthesis of this compound, potentially leading to higher yields and purity. This approach is particularly well-suited for handling hazardous reagents and intermediates often involved in fluorination and bromination reactions.

| Synthesis Approach | Potential Advantages |

| Catalytic Asymmetric Synthesis | Enantiomerically pure products, reduced waste |

| Flow Chemistry | Improved safety, scalability, and reaction control |

| Green Chemistry | Reduced environmental impact, use of renewable resources |

Exploration of New Reactivity Patterns and Derivatization Strategies

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations. Future research will undoubtedly focus on exploring its reactivity in greater detail and developing novel derivatization strategies.

Potential avenues of exploration include:

Nucleophilic Substitution Reactions: The benzylic bromide is a highly reactive site for nucleophilic substitution. A systematic study of its reactions with a diverse range of nucleophiles (e.g., amines, thiols, azides, carbanions) would provide a valuable toolkit for introducing new functional groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form a styrenyl ether. The regioselectivity and stereoselectivity of these reactions could be investigated and controlled to synthesize specific alkene isomers.

Organometallic Chemistry: The bromine atom can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound. These intermediates can then be used in a variety of carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), to construct more complex molecular scaffolds.

Radical Reactions: The benzylic C-Br bond can also participate in radical reactions, allowing for the introduction of various functional groups through radical-mediated processes.

Application as a Synthetic Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it an attractive building block for the synthesis of more complex and biologically active molecules. Its potential applications span various fields, including pharmaceuticals and agrochemicals.

Future research in this area will likely involve:

Pharmaceutical Intermediates: The fluorinated phenyl ring and the chiral side chain are common motifs in many active pharmaceutical ingredients (APIs). This compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a range of diseases.

Agrochemical Synthesis: The presence of both fluorine and bromine atoms can impart desirable properties to agrochemicals, such as increased efficacy and metabolic stability. This building block could be utilized in the development of new herbicides, insecticides, and fungicides.

Multi-step Synthesis: The strategic incorporation of this compound into multi-step synthetic routes will be crucial for accessing complex target molecules. Its ability to undergo a variety of transformations allows for its use at different stages of a synthetic sequence.

Theoretical Insights to Guide Experimental Design and Predict Novel Transformations

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity and properties of this compound, thereby guiding experimental design and predicting novel transformations.

Future theoretical investigations could focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate the mechanisms of various reactions. This can help in understanding the regioselectivity and stereoselectivity of reactions and in designing more efficient synthetic routes.

Reaction Pathway Modeling: Computational modeling can be employed to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This information can be used to predict the feasibility of new reactions and to optimize reaction conditions.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) for the compound and its derivatives, which can aid in their characterization and identification.

Role in Advancing Organofluorine and Organobromine Chemistry Methodology

The study of this compound can contribute to the broader field of organohalogen chemistry by providing a platform for the development of new synthetic methodologies.

Specific contributions could include:

New Fluorination and Bromination Methods: Research into the synthesis of this compound could lead to the discovery of new and improved methods for introducing fluorine and bromine atoms into organic molecules.

Selective C-F and C-Br Bond Activation: The presence of both C-F and C-Br bonds in the same molecule allows for the study of their selective activation and functionalization, which is a significant challenge in organohalogen chemistry.

Development of Novel Catalytic Systems: The need for efficient and selective transformations of this compound could drive the development of new catalytic systems for organofluorine and organobromine chemistry.

Contributions to Understanding Halogen-Mediated Interactions in Chemical Systems

The presence of both fluorine and bromine atoms in this compound makes it an interesting candidate for studying halogen-mediated non-covalent interactions, such as halogen bonding.

Future research could explore:

Halogen Bonding Studies: The ability of the bromine and fluorine atoms to act as halogen bond donors and acceptors, respectively, could be investigated through experimental and theoretical methods. This could provide a deeper understanding of the nature and strength of these interactions.

Influence on Crystal Packing: The role of halogen-mediated interactions in the solid-state packing of this compound and its derivatives could be studied using X-ray crystallography.

Impact on Reactivity and Selectivity: The influence of intramolecular and intermolecular halogen bonding on the reactivity and selectivity of chemical reactions involving this compound could be explored, potentially leading to new strategies for controlling chemical transformations.

Q & A

Q. What are the key synthetic strategies for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromofluorination and methoxy group introduction. For example:

- Bromofluorination : Use N-bromosuccinimide (NBS) and Et₃N·3HF to introduce bromine and fluorine to a styrene precursor. This method achieves high yields (~80-90%) under mild conditions .

- Methoxy Substitution : Replace a leaving group (e.g., fluoride) with methoxide (NaOMe/MeOH) via nucleophilic substitution. Temperature (65–110°C) and solvent polarity (DMSO) critically affect reaction rates and purity .

Q. How is this compound characterized spectroscopically?

Answer:

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.3 ppm (¹H) and 55–60 ppm (¹³C). The bromoethyl moiety shows splitting patterns due to adjacent fluorine .

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 246 (C₉H₁₀BrFO) confirm the molecular formula. Fragmentation patterns distinguish bromine isotopes (¹⁵⁰/¹⁵²) .

Advanced Research Questions

Q. How can researchers optimize low yields in methoxy group installation?

Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve methoxide ion stability. Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions .

- Byproduct Analysis : Monitor fluorobenzene derivatives (e.g., elimination products) via GC-MS to adjust stoichiometry .

Q. How to resolve contradictions in reported reaction conditions for bromofluorination?

Answer: Contradictions often arise from reagent purity or solvent effects. For example:

- NBS vs. DBU : NBS with Et₃N·3HF gives higher regioselectivity than dibromo reagents, as shown in fluorostyrene bromofluorination .

- Acidic vs. Neutral Media : Strongly acidic conditions (e.g., H₂SO₄) may degrade sensitive substrates, while neutral conditions preserve stereochemistry .

Recommendation : Conduct a Design of Experiments (DoE) to test variables (pH, temperature, solvent) systematically .

Q. What are the applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Inhibitors : The bromoethyl group facilitates cross-coupling reactions to synthesize sulfonamide inhibitors (e.g., sodium 4-(3-fluorobenzyloxy)benzenesulfonate), which target enzymes like ADAM-17 .

- Fluorine as a Bioisostere : The 3-fluorophenyl moiety enhances metabolic stability in drug candidates, as seen in nitric oxide synthase inhibitors .

Q. How to handle safety and storage challenges for this compound?

Answer:

Q. What computational methods predict reactivity trends for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.